![molecular formula C13H11N3O3S2 B12896478 1-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]isoquinoline CAS No. 922505-42-8](/img/structure/B12896478.png)
1-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Isoquinolin-1-ylmethyl)sulfonyl)-3-methoxy-1,2,4-thiadiazole is a heterocyclic compound that contains isoquinoline, sulfonyl, methoxy, and thiadiazole functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Isoquinolin-1-ylmethyl)sulfonyl)-3-methoxy-1,2,4-thiadiazole typically involves the following steps:
Formation of Isoquinoline Derivative: Isoquinoline derivatives can be synthesized through various methods, including the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions.
Sulfonylation: The isoquinoline derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as pyridine.
Thiadiazole Formation: The final step involves the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or nitric acid.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-((Isoquinolin-1-ylmethyl)sulfonyl)-3-methoxy-1,2,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 5-((Isoquinolin-1-ylmethyl)sulfonyl)-3-methoxy-1,2,4-thiadiazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling pathways.
Pathway Modulation: By inhibiting PTP1B, the compound can modulate insulin signaling, making it a potential therapeutic agent for diabetes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline Derivatives: Compounds such as 1-(isoquinolin-1-yl)guanidines are similar in structure and are also studied for their enzyme inhibitory properties.
Thiadiazole Derivatives: Compounds containing the 1,2,4-thiadiazole ring are known for their antimicrobial and anti-inflammatory properties.
Uniqueness
5-((Isoquinolin-1-ylmethyl)sulfonyl)-3-methoxy-1,2,4-thiadiazole is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
922505-42-8 |
|---|---|
Molekularformel |
C13H11N3O3S2 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
5-(isoquinolin-1-ylmethylsulfonyl)-3-methoxy-1,2,4-thiadiazole |
InChI |
InChI=1S/C13H11N3O3S2/c1-19-12-15-13(20-16-12)21(17,18)8-11-10-5-3-2-4-9(10)6-7-14-11/h2-7H,8H2,1H3 |
InChI-Schlüssel |
PJZYOVGRYODUKC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NSC(=N1)S(=O)(=O)CC2=NC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


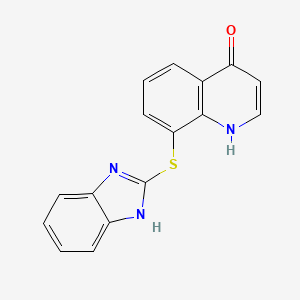

![4-Fluoro-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12896404.png)
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one](/img/structure/B12896407.png)
![5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl-](/img/structure/B12896427.png)
![Cyclopropa[3,4]pentaleno[1,2-B]pyrazine](/img/structure/B12896430.png)
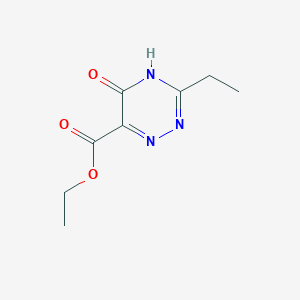
![Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12896462.png)
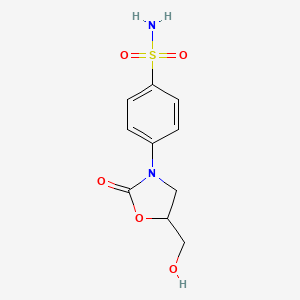
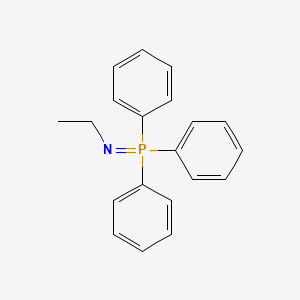
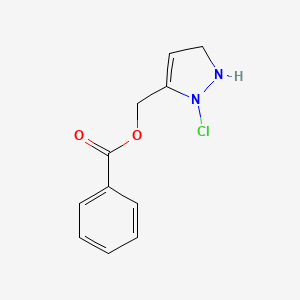
![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B12896505.png)
![2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate](/img/structure/B12896510.png)
![5-[(3-Nitrophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole](/img/structure/B12896517.png)
